3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is notable for its unique structure, which includes both pyrrolidine and piperidine rings, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of pyrrolidine and piperidine derivatives under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the reaction of a suitable precursor with a methoxymethyl group to form the pyrrolidine ring.
Formation of the Piperidine Ring: The piperidine ring is formed through a similar process, involving the reaction of a precursor with appropriate reagents.
Coupling of the Rings: The final step involves coupling the pyrrolidine and piperidine rings through a methanone linkage, typically using a coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves scaling up the synthetic routes mentioned above. This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone: Unique due to its dual ring structure.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.
Uniqueness
(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone stands out due to its combination of pyrrolidine and piperidine rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[3-(methoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-16-9-10-4-6-14(8-10)12(15)11-3-2-5-13-7-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
YBHGCYHXTMGTFR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(C1)C(=O)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.